molecular formula C16H13NO4 B15047650 3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid

3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid

Cat. No.: B15047650
M. Wt: 283.28 g/mol
InChI Key: YSGGHSDBNZOIHX-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique chemical structure, which includes a phenoxyphenyl group and a carbamoyl group attached to a prop-2-enoic acid backbone.

Preparation Methods

The synthesis of 3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid typically involves the reaction of 4-phenoxyaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then hydrolyzed to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or amines.

    Addition: The double bond in the prop-2-enoic acid moiety can participate in addition reactions with electrophiles or nucleophiles, forming various addition products.

Scientific Research Applications

3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid can be compared with other similar compounds, such as:

    4-Phenoxybenzoic acid: This compound has a similar phenoxyphenyl group but lacks the carbamoyl and prop-2-enoic acid moieties.

    N-Phenylacrylamide: This compound contains the prop-2-enoic acid moiety but lacks the phenoxyphenyl group.

    Phenoxyacetic acid: This compound has a phenoxy group attached to an acetic acid backbone, differing from the prop-2-enoic acid structure.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

4-oxo-4-(4-phenoxyanilino)but-2-enoic acid

InChI

InChI=1S/C16H13NO4/c18-15(10-11-16(19)20)17-12-6-8-14(9-7-12)21-13-4-2-1-3-5-13/h1-11H,(H,17,18)(H,19,20)

InChI Key

YSGGHSDBNZOIHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C=CC(=O)O

Origin of Product

United States

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